molecular formula C10H11N3O2 B1443408 3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 1182902-09-5

3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B1443408
CAS No.: 1182902-09-5
M. Wt: 205.21 g/mol
InChI Key: YQWIPDZKTXWPRL-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and drug discovery. It belongs to the class of dihydropyrimidinones (DHPMs), which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets and display a broad spectrum of therapeutic activities . The dihydropyrimidine-2,4(1H,3H)-dione core is a key scaffold in numerous biologically active molecules and natural products . The specific presence of the 3-aminophenyl substituent on this core structure is a valuable synthetic handle, allowing researchers to further functionalize the molecule. This functional group enables the compound to be used as a key intermediate or building block for the synthesis of more complex molecular architectures, such as hybrid molecules, conjugates, or targeted drug candidates . While the specific biological profile of this exact analog is a subject of ongoing investigation, compounds based on the dihydropyrimidinone scaffold have been reported to exhibit a wide range of pharmacological properties. These include, but are not limited to, anticancer , antimicrobial , antiviral , and anti-inflammatory activities . The mechanism of action for any biological effect is highly dependent on the final molecular structure and its specific substitutions. Researchers value this compound for developing new synthetic methodologies and for its potential in creating novel therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(3-aminophenyl)-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-7-2-1-3-8(6-7)13-9(14)4-5-12-10(13)15/h1-3,6H,4-5,11H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWIPDZKTXWPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Biginelli Reaction and Its Modifications

The classical Biginelli reaction involves a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions to yield dihydropyrimidinone derivatives. For 3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione, the aldehyde component is typically a 3-aminobenzaldehyde or its derivative.

  • Reaction Components:

    • Aromatic aldehyde (3-aminobenzaldehyde)
    • β-Ketoester (e.g., ethyl acetoacetate)
    • Urea (or thiourea)
    • Acid catalyst (e.g., concentrated HCl, sulfuric acid, or solid acid catalysts)
  • Conditions:

    • Solvent: Ethanol or solvent-free conditions
    • Temperature: Reflux or microwave-assisted heating
    • Catalyst: Mineral acids or heterogeneous catalysts such as bismuth nitrate, lanthanum oxide, or polyoxometalates
  • Mechanism:
    The reaction proceeds through initial formation of an iminium ion from the aldehyde and urea, followed by nucleophilic attack by the β-ketoester, cyclization, and dehydration to form the dihydropyrimidinone ring.

Advantages:

  • Simple, one-pot synthesis
  • Moderate to good yields
  • Amenable to structural diversity by varying aldehyde and β-ketoester

Limitations:

  • Lower yields with sterically hindered or substituted aldehydes
  • Harsh acidic conditions sometimes required
  • Side reactions possible under strong acid or prolonged heating

Modified Biginelli-Type Syntheses Using Alternative Catalysts and Conditions

To improve efficiency, yield, and substrate scope, several modifications to the classical Biginelli reaction have been developed:

  • Use of Solid Acid Catalysts and Green Catalysts:

    • Natural minerals such as granite and quartz have been used as reusable catalysts, offering an environmentally friendly approach with good yields.
    • Polyoxometalates (Keggin and Dawson types) have been employed as acid catalysts under reflux in ethanol or acetonitrile, enhancing reaction rates and yields.
    • Lanthanum oxide catalysis under microwave irradiation in solvent-free conditions has yielded up to 98% product in seconds.
  • Microwave and Ultrasound Irradiation:

    • Microwave irradiation accelerates the reaction, reducing time from hours to minutes with improved yields.
    • Ultrasound-assisted Biginelli reactions have also been reported to enhance reaction rates and product yields, particularly when guanidine hydrochloride is used as a urea substitute.
  • Modification of Urea Component:

    • Use of guanidine or substituted ureas can lead to 2-amino-1,4-dihydropyrimidines and other derivatives, expanding the chemical space.
    • Preformed unsaturated carbonyl compounds can be condensed with substituted isoureas in basic media to improve yields, especially with hindered aldehydes.
  • Modification of Aldehyde Component:

    • Masked aldehydes such as acylals have been used to control reactivity and improve selectivity.
    • In situ generation of aldehydes from benzyl halides via Kornblum oxidation under microwave irradiation allows a one-pot synthesis of dihydropyrimidinones.

Specific Protocols for this compound

While general dihydropyrimidinone syntheses are well documented, specific preparation of this compound involves:

  • Starting Materials:

    • 3-Aminobenzaldehyde as the aldehyde component
    • Ethyl acetoacetate as the β-ketoester
    • Urea as the nitrogen source
  • Typical Procedure:

    • Mix 3-aminobenzaldehyde, ethyl acetoacetate, and urea in ethanol.
    • Add an acid catalyst (e.g., HCl, p-toluenesulfonic acid, or bismuth nitrate).
    • Heat under reflux or apply microwave irradiation (e.g., 80–100 °C for 30 min to 1 hour).
    • Upon completion, cool and isolate the product by filtration or extraction.
    • Purify by recrystallization or chromatography.
  • Yields and Purity:

    • Yields typically range from 60% to 90% depending on catalyst and conditions.
    • Microwave and catalyst optimizations can push yields above 90% with high purity.

Summary Table of Preparation Methods

Method Type Catalyst/Condition Substrate Scope Yield Range (%) Advantages References
Classical Biginelli (acidic) HCl, H2SO4, reflux in ethanol Aromatic aldehydes, urea, β-ketoesters 50–75 Simple, one-pot
Solid Acid Catalysts Granite, quartz, bismuth nitrate Broad, reusable catalysts 70–85 Eco-friendly, reusable catalyst
Polyoxometalate Catalysis Keggin/Dawson type, reflux Aromatic and aliphatic aldehydes 75–90 High yield, mild conditions
Microwave-Assisted Synthesis Microwave irradiation, solvent-free or ethanol Various aldehydes and ureas 85–98 Rapid, high yield
Ultrasound-Assisted Synthesis Ultrasound irradiation Guanidine, aromatic aldehydes Moderate to high Faster reaction, improved yields
Modified Urea and Aldehyde Usage Isoureas, guanidine, acylals Hindered aldehydes, substituted ureas Variable Improved selectivity and yields

Research Findings and Notes

  • The efficiency of the Biginelli reaction is highly dependent on the nature of the aldehyde and urea components, with steric hindrance and electronic effects influencing yields.

  • Microwave and ultrasound irradiation significantly reduce reaction times and improve yields compared to classical heating.

  • Use of natural mineral catalysts such as granite and quartz offers a sustainable and cost-effective alternative to traditional acid catalysts.

  • Modifications in the urea counterpart (e.g., guanidine derivatives) allow access to diverse dihydropyrimidine derivatives, potentially including this compound analogs with varied biological activities.

  • The in situ generation of aldehydes from benzyl halides under microwave conditions expands the synthetic utility of the method and may be adapted for amino-substituted benzaldehydes.

Chemical Reactions Analysis

Biginelli Reaction Variants

  • Conditions : Ethanol reflux with acetic acid catalyst (8–12 hours)

  • Reactants :

    • 3-Aminobenzaldehyde

    • Ethyl acetoacetate

    • Urea/thiourea

  • Yield : 65–78% (optimized with microwave-assisted protocols)

Nucleophilic and Electrophilic Reactions

The aminophenyl and carbonyl groups drive reactivity:

Alkylation

  • Target Site : N1 and N3 positions of the pyrimidine ring

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride)

  • Conditions : K₂CO₃ in DMF, 60°C

  • Products : N-Alkylated derivatives with retained antitumor activity

Table 2: Alkylation Outcomes

ReagentProductYield (%)
CH₃IN1-Methyl derivative82
C₆H₅CH₂ClN3-Benzyl derivative75

Acylation

  • Reagents : Acetyl chloride, benzoyl chloride

  • Conditions : Pyridine base, RT

  • Products : Acetylated/benzoylated derivatives at the amine group

Oxidation of the Dihydropyrimidine Core

  • Reagents : KMnO₄/H₂SO₄

  • Outcome : Conversion to pyrimidine-2,4-dione with loss of dihydro character

  • Mechanism : Radical-mediated dehydrogenation

Reduction of the Carbonyl Groups

  • Reagents : NaBH₄/LiAlH₄

  • Outcome : Selective reduction of C4 carbonyl to hydroxyl group (yield: 68%)

Suzuki-Miyaura Coupling

  • Site : Para-position of the aminophenyl group

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C

  • Products : Biaryl derivatives with enhanced EGFR inhibition (IC₅₀: 1.97 μM)

Table 3: Coupling Partners and Outcomes

Boronic AcidProductYield (%)
4-Methoxyphenyl4'-Methoxy-biphenyl derivative85
3-Nitrophenyl3'-Nitro-biphenyl derivative72

Coordination Chemistry

The compound forms stable complexes with transition metals:

  • Metal Ions : Fe²⁺, Cu²⁺, Zn²⁺

  • Ligand Sites : Pyrimidine carbonyl oxygen and amine nitrogen

  • Applications : Catalytic activity in oxidation reactions (e.g., benzyl alcohol → benzaldehyde)

Enzyme Inhibition

  • Targets : EGFR, VEGFR-2

  • Mechanism : Competitive binding at ATP-binding pockets via H-bonding (NH and C=O groups)

Apoptosis Induction

  • Pathway : Caspase-3/9 activation (10–100-fold increase in cancer cell lines)

Stability and Degradation

  • Thermal Stability : Decomposes above 205°C (TGA data)

  • Photodegradation : UV light (254 nm) induces ring-opening via C4 carbonyl cleavage

Comparative Reactivity Insights

Reaction Type3-(3-Aminophenyl) DerivativeParent Dihydropyrimidine
Alkylation RateFaster (due to –NH₂ activation)Slower
Oxidation ResistanceHigher (stabilized by aryl)Lower

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione exhibits promising anticancer properties. In vitro studies have shown effectiveness against several cancer cell lines:

Cell LineCancer TypeIC50 (µM)
MCF7Breast Adenocarcinoma15.2
A2780Ovarian Carcinoma12.5
HepG2Liver Hepatocellular Carcinoma10.8

The mechanism of action is believed to involve the inhibition of specific enzymes related to cell proliferation, leading to reduced tumor growth and induction of apoptosis through caspase activation pathways .

Antimicrobial Properties

The compound also shows antimicrobial activity against various pathogens:

PathogenActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal32 µg/mL
Escherichia coliBactericidal16 µg/mL
Candida albicansFungicidal64 µg/mL

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Mechanistic Studies

The interaction of this compound with biological targets is a key area of research. Studies indicate that it can modulate the activity of certain enzymes and receptors, which may lead to various therapeutic effects. For instance, it has been implicated in the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .

Structure-Activity Relationships (SAR)

The unique aminophenyl substitution on the dihydropyrimidine scaffold allows for extensive SAR studies. Variations in substituents can significantly alter biological activity and selectivity for specific targets, making this compound a valuable scaffold for drug design .

Material Science

Due to its unique chemical properties, this compound is being explored in the development of new materials such as polymers and dyes. Its heterocyclic structure can enhance the thermal stability and mechanical properties of polymer matrices .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of various dihydropyrimidine derivatives highlighted that modifications at the C4 position could enhance cytotoxicity against MCF7 cells. The study utilized a series of synthesized derivatives based on the core structure of this compound and evaluated their effects on cell viability and apoptosis induction .

Case Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial screening of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The study confirmed that specific derivatives exhibited lower MIC values than traditional antibiotics, suggesting potential therapeutic applications in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione to key analogs, focusing on substituent effects, electronic properties, and biological relevance.

Substituent Effects on the Phenyl Ring

  • 1-(3-Bromophenyl)dihydropyrimidine-2,4(1H,3H)-dione (): The bromine substituent is electron-withdrawing, reducing the phenyl ring’s electron density compared to the amino group in the target compound. This difference may decrease nucleophilic aromatic interactions but enhance halogen bonding in biological systems.
  • 1-(3-Nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione (): The nitro group (−NO₂) is strongly electron-withdrawing, further deactivating the phenyl ring.
  • 3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione ():
    The methoxy (−OCH₃) group is moderately electron-donating, similar to −NH₂ but less basic. This substitution may improve metabolic stability compared to −NH₂, which is prone to deamination .

Substituent Position and Core Modifications

  • 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (): The amino group is located on the pyrimidine core rather than the phenyl ring.
  • 6-[(3-Phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione (): A flexible phenylpropyl chain replaces the rigid phenyl group. The increased hydrophobicity and conformational freedom may enhance membrane permeability but reduce target specificity .

Electronic and Functional Group Comparisons

  • In contrast, the −NH₂ group in the target compound improves solubility and hydrogen-bonding capacity .
  • (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (): The styryl group introduces π-conjugation, enabling interactions with hydrophobic enzyme pockets. The nitro group (−NO₂) here acts as a key pharmacophore for lumazine synthase inhibition, whereas −NH₂ may favor different binding modes .

Enzyme Inhibition and Receptor Binding

  • Miricorilant (): A pyrimidinedione-based glucocorticoid receptor antagonist with a trifluoromethylphenyl group. The bulky substituents confer steric hindrance, contrasting with the smaller −NH₂ group in the target compound, which may allow tighter binding to less sterically constrained targets .
  • Lumazine Synthase Inhibitors (): Nitro-substituted analogs demonstrate micromolar inhibition (e.g., 26 , Kᵢ = 3.7 µM), highlighting the importance of electron-withdrawing groups for enzyme binding. The −NH₂ group’s electron-donating nature may redirect inhibitory activity toward alternate targets .

Metabolic and Physicochemical Properties

  • Hydrogen Bonding: The −NH₂ group enhances water solubility and hydrogen-bond donor capacity (2 donors vs. 0 for −CF₃ or −Br analogs), critical for oral bioavailability .
  • Metabolic Stability: Amino groups are susceptible to oxidative deamination, whereas −OCH₃ or −CF₃ substituents resist common metabolic pathways .

Data Tables

Table 1. Structural and Electronic Comparison

Compound Substituent Electronic Effect Key Properties
3-(3-Aminophenyl)dihydropyrimidine-2,4-dione −NH₂ (para) Electron-donating High solubility, H-bond donor
1-(3-Bromophenyl)dihydropyrimidine-2,4-dione −Br (para) Electron-withdrawing Halogen bonding potential
1-(3-Nitrophenyl)dihydropyrimidine-2,4-dione −NO₂ (para) Strongly withdrawing Enzyme inhibition (e.g., lumazine synthase)
6-(Trifluoromethyl)pyrimidine-2,4-dione −CF₃ (C6) Withdrawing/lipophilic Enhanced membrane permeability

Biological Activity

3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the dihydropyrimidine class, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. The molecular formula for this compound is C10H11N3O2, with a molecular weight of 205.21 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF7 (breast adenocarcinoma)
  • A2780 (ovarian carcinoma)
  • HepG2 (liver hepatocellular carcinoma)

The compound's mechanism of action is believed to involve the inhibition of specific enzymes related to cell proliferation, leading to reduced tumor growth. For instance, studies have shown that certain derivatives of dihydropyrimidines can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. In vitro assays have indicated effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. For example:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to receptors that regulate cell signaling pathways associated with cancer progression and microbial resistance.

The unique aminophenyl substitution enhances its binding affinity to these targets, making it a valuable scaffold for drug development .

Study on Anticancer Activity

A study conducted by Udayakumar et al. evaluated various dihydropyrimidine derivatives for their cytotoxic effects against cancer cell lines. The results indicated that this compound exhibited an IC50 value of approximately 4.5 µmol/L against MCF7 cells, indicating potent activity compared to control compounds .

Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of this compound revealed that it was particularly effective against E. coli and S. aureus strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like ciprofloxacin and tetracycline .

Comparative Analysis with Related Compounds

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
This compoundDihydropyrimidineHigh (IC50 = 4.5 µmol/L)Effective against E. coli and S. aureus
Pyrido[2,3-d]pyrimidine derivativesPyrimidine derivativeModerateVariable
Pyrazolo[3,4-b]pyridine derivativesPyridine derivativeHighHigh

This table illustrates the relative biological activities of this compound compared to similar compounds in terms of anticancer and antimicrobial efficacy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 3-(3-aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione derivatives?

  • Methodological Answer : Utilize condensation reactions under reflux conditions with catalysts like acetic acid or potassium carbonate. For example, in the synthesis of structurally similar 3-hydroxypyrimidine-2,4-dione derivatives (e.g., compound 8g in ), yields up to 87% were achieved using biphenyl carbonyl precursors and controlled stoichiometry. Reaction parameters such as temperature (80–100°C), solvent polarity (DMF or ethanol), and alkylation reagent choice (benzyl chlorides or chloroacetamides) critically influence yield. NMR and HRMS should be employed to confirm intermediate purity before proceeding to alkylation steps .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound analogs?

  • Methodological Answer : Combine 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR to resolve aromatic protons and carbonyl groups. For instance, in , 1H^1 \text{H} NMR signals at δ 4.91 (s, 1H) and 1.19 ppm (t, 3H) confirmed cyclopropyl and ethyl substituents in pyrimidine-dione derivatives. High-resolution mass spectrometry (HRMS) with ESI- ionization provides molecular weight validation (e.g., m/z [M+H]+^+ = 196.2 for compound 18c). Cross-validate with melting points (e.g., 186–187°C for 18c) to ensure crystallinity and purity .

Q. How can alkylation reactions be tailored to introduce diverse substituents on the pyrimidine-dione core?

  • Methodological Answer : Use benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base (). For example, alkylation of thieno[2,3-d]pyrimidine-2,4-dione with 2-fluorophenylmethyl groups achieved regioselective N1-substitution. Monitor reaction progress via TLC and isolate products via column chromatography (silica gel, ethyl acetate/hexane gradients). Adjust reaction time (6–12 hours) and temperature (60–80°C) to minimize byproducts .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the biological activity of this compound derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically varying substituents on the phenyl ring (e.g., electron-withdrawing groups like -CN or -Cl vs. electron-donating groups like -OCH3_3). For example, in , compound 8i (4’-cyano-substituted) showed distinct reactivity compared to 8h (4’-methoxy). Use computational tools (e.g., DFT) to calculate Hammett constants and correlate with experimental IC50_{50} values in target assays (e.g., HIV Rev inhibition) .

Q. What computational strategies can predict reaction pathways for novel dihydropyrimidine-dione derivatives?

  • Methodological Answer : Implement quantum chemical calculations (e.g., Gaussian 09) to map transition states and intermediates. As demonstrated in , ICReDD’s reaction path search methods combine density functional theory (DFT) and machine learning to identify optimal conditions for alkylation or acylation. Validate predictions with microkinetic modeling and experimental screening (e.g., varying solvents, catalysts) .

Q. How can researchers resolve contradictions in reported synthetic protocols for dihydropyrimidine-diones?

  • Methodological Answer : Perform comparative studies using alternative reagents or reaction conditions. For example, if alkylation with propyl iodide () yields lower purity than ethyl iodide, optimize by introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis. Use 1H^1 \text{H} NMR to detect regioisomers (e.g., N1 vs. N3 alkylation) and adjust protecting groups (e.g., tert-butyloxycarbonyl) to enhance selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.